molecular formula C12H20O3 B8333738 2-(4-Carbethoxybutyl)cyclopentan-1-one

2-(4-Carbethoxybutyl)cyclopentan-1-one

Cat. No.: B8333738
M. Wt: 212.28 g/mol
InChI Key: IXOLADILOUMZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Carbethoxybutyl)cyclopentan-1-one is a cyclopentanone derivative featuring a 4-carbethoxybutyl substituent. Its molecular formula is C₁₂H₂₀O₃, with a molecular weight of 212.28 g/mol. The compound consists of a cyclopentanone core substituted at the 2-position with a butyl chain terminated by an ethyl ester (-COOCH₂CH₃) group. This structure confers both lipophilic and mildly polar characteristics, making it a versatile intermediate in organic synthesis.

The compound is synthesized via enolate alkylation, where sodium cyclopentanone carboxylate enolate reacts with ethyl 5-iodovalerate in dimethoxyethane, followed by acid hydrolysis to yield the final product . Its primary applications include serving as a precursor for acetoxy derivatives (e.g., 1-acetoxy-2-(4-carbethoxybutyl)cyclopent-1-ene) used in fragrance and pharmaceutical research .

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 5-(2-oxocyclopentyl)pentanoate

InChI

InChI=1S/C12H20O3/c1-2-15-12(14)9-4-3-6-10-7-5-8-11(10)13/h10H,2-9H2,1H3

InChI Key

IXOLADILOUMZQO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC1CCCC1=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Chain Length and Boiling Points : Increasing alkyl chain length (e.g., 4-carbethoxybutyl vs. 3-carbethoxypropyl) correlates with higher boiling points due to enhanced van der Waals interactions .
  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., nitrophenyl, trifluoromethylphenyl) exhibit higher molecular weights and rigidity compared to aliphatic esters, influencing solubility and reactivity .

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